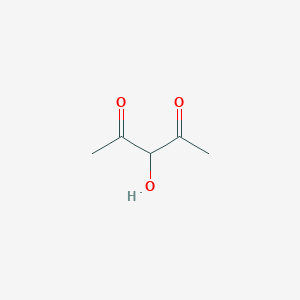

3-Hydroxypentane-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypentane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3(6)5(8)4(2)7/h5,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKPFOVYRYRNBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497667 | |

| Record name | 3-Hydroxypentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-38-4 | |

| Record name | 3-Hydroxy-2,4-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Studies of 3 Hydroxypentane 2,4 Dione

Direct Synthetic Routes

Direct synthetic routes to 3-hydroxypentane-2,4-dione involve the introduction of a hydroxyl group at the C3 position of a pentane-2,4-dione derivative. While literature specifically detailing the one-step synthesis of the parent this compound is scarce, analogous reactions on substituted systems provide a strong basis for feasible synthetic strategies.

One such strategy is the direct oxidation of the C3 position of a β-diketone. Research has demonstrated the successful synthesis of 3-hydroxy-3-(4-nitrobenzyl)pentane-2,4-dione through two distinct oxidative methods. academie-sciences.fr These methods highlight the potential for direct hydroxylation of the acetylacetone (B45752) core.

The first method involves the ozonolysis of a C3-substituted pentane-2,4-dione. Specifically, 3-(4-nitrobenzyl)pentane-2,4-dione, when subjected to ozone in a basic ethanolic solution at low temperatures, followed by a reductive workup with dimethylsulfide, yields the desired 3-hydroxy-3-(4-nitrobenzyl)pentane-2,4-dione in a 51% yield. academie-sciences.fr

A second, higher-yielding method utilizes Oxone® as the oxidizing agent. The same starting material, 3-(4-nitrobenzyl)pentane-2,4-dione, when treated with Oxone® in a mixture of dichloromethane, acetone, and water in the presence of potassium carbonate and a phase-transfer catalyst (tetrabutylammonium iodide), affords the hydroxylated product in a 75% yield. academie-sciences.fr These findings suggest that direct oxidation of the enolate of pentane-2,4-dione or its derivatives is a viable, and potentially efficient, route to this compound.

Table 1: Direct Oxidation Methods for the Synthesis of a 3-Hydroxylated Pentane-2,4-dione Derivative

| Method | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ozonolysis | 3-(4-nitrobenzyl)pentane-2,4-dione | 1. O3, NaOMe, EtOH, -60 °C, 4 h 2. DMS, rt, 1 h | 3-hydroxy-3-(4-nitrobenzyl)pentane-2,4-dione | 51 | academie-sciences.fr |

| Enolate Oxidation | 3-(4-nitrobenzyl)pentane-2,4-dione | Oxone®, K2CO3, Bu4NI, CH2Cl2/Acetone/H2O, 0 °C, 3 h | 3-hydroxy-3-(4-nitrobenzyl)pentane-2,4-dione | 75 | academie-sciences.fr |

Indirect Synthetic Pathways and Analogous Preparations

Indirect pathways to this compound involve the modification of pentane-2,4-dione or related β-diketones through multi-step sequences. These methods, while not providing direct access, are crucial for understanding the reactivity of the β-diketone scaffold and for developing strategies to synthesize a wide range of substituted analogs.

Alkylation and Halogenation of β-Diketones

The C3 position of β-diketones is readily functionalized, a characteristic that can be exploited in indirect synthetic routes. Alkylation of pentane-2,4-dione is a well-established reaction, typically proceeding through the formation of an enolate followed by reaction with an alkyl halide. bohrium.com For instance, the reaction of pentane-2,4-dione with methyl iodide in the presence of a base like potassium carbonate leads to 3-methylpentane-2,4-dione. bohrium.com While this introduces a carbon substituent, subsequent oxidation of this alkyl group could potentially yield the desired hydroxyl functionality, although this would represent a more circuitous route.

Halogenation of the C3 position offers a more direct precursor to the hydroxyl group. The reaction of pentane-2,4-dione with halogens such as chlorine or bromine readily yields 3-halo-pentane-2,4-diones. bohrium.com Subsequent nucleophilic substitution of the halide with a hydroxide (B78521) source could, in principle, afford this compound. However, the reactivity of the resulting α-haloketone and potential side reactions under basic conditions must be carefully considered.

Oxidative Transformations in Related Systems

The atmospheric oxidation of acetylacetone initiated by hydroxyl radicals has been studied, revealing complex reaction pathways that lead to the formation of various oxygenated products. gdut.edu.cn While not a preparative synthetic method, these studies provide insight into the oxidative susceptibility of the pentane-2,4-dione structure. The primary reaction is the addition of the OH radical to the enol form of acetylacetone, leading to peroxy radical intermediates that can undergo further reactions to form products like acetic acid and methylglyoxal (B44143). gdut.edu.cn This highlights the reactivity of the double bond in the enol tautomer towards radical addition, a principle that could be harnessed in a controlled synthetic setting.

Enzyme-Catalyzed Regio- and Enantioselective Reductions

Biocatalysis offers a powerful tool for the selective modification of dicarbonyl compounds. While not directly producing this compound, enzyme-catalyzed reductions of related diketones demonstrate the potential for highly selective transformations that could be adapted for its synthesis. For example, the reduction of α-diketones to α-hydroxy ketones can be achieved with high regio- and enantioselectivity using various enzymes. nih.gov This approach is particularly valuable for the synthesis of chiral building blocks. The application of such enzymatic systems to a suitably protected or activated precursor of this compound could provide a stereocontrolled route to chiral derivatives.

Stereoselective Synthesis Strategies for Related Hydroxydiketones

The development of stereoselective methods for the synthesis of hydroxydiketones is an active area of research. These strategies often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, the synthesis of α-alkyl-α,β-dihydroxyketones has been achieved through a two-step enzymatic process involving an initial acyloin-type condensation followed by a stereoselective reduction. nih.gov While the target molecule, this compound, is achiral, these stereoselective methods are highly relevant for the synthesis of its chiral derivatives, which could be of significant interest for various applications. The principles of asymmetric induction and catalysis developed in these systems could be applied to precursors of this compound to generate enantiomerically enriched products.

Table 2: Common Reactions for the Functionalization of β-Diketones

| Reaction Type | General Reactants | General Products | Relevance to this compound Synthesis |

|---|---|---|---|

| Alkylation | β-Diketone, Alkyl halide, Base | C3-Alkyl-β-diketone | Potential precursor for subsequent oxidation to a hydroxyl group. bohrium.com |

| Halogenation | β-Diketone, Halogenating agent (e.g., Cl2, Br2) | C3-Halo-β-diketone | Potential precursor for nucleophilic substitution to introduce a hydroxyl group. bohrium.com |

| Enzymatic Reduction | Diketone, Enzyme (e.g., reductase), Cofactor | Hydroxyketone | Demonstrates potential for selective reduction of a precursor to form a hydroxyl group. nih.gov |

Structural Elucidation and Advanced Spectroscopic Investigations

Tautomerism and Conformational Analysis

Tautomers are structural isomers of chemical compounds that readily interconvert. wikipedia.org In the case of 3-Hydroxypentane-2,4-dione, the primary form of tautomerism is the keto-enol equilibrium, a characteristic feature of β-dicarbonyl compounds.

Like other 1,3-diketones, this compound exists as an equilibrium mixture of its keto and enol forms. The keto form contains two carbonyl groups (C=O) flanking a central carbon atom. The enol form is generated by the migration of a proton from the central carbon to one of the carbonyl oxygen atoms, resulting in a hydroxyl group and a carbon-carbon double bond (C=C).

The position of this equilibrium is highly dependent on the solvent. stackexchange.comnih.gov In polar, hydrogen-bonding solvents, the keto form tends to be more favored. Conversely, in nonpolar solvents, the enol form often predominates due to the stability conferred by an internal hydrogen bond. stackexchange.com For the related compound acetylacetone (B45752) (pentane-2,4-dione), the enol form is significantly favored in the gas phase and in nonpolar solvents. wikipedia.org The presence of the hydroxyl group at the 3-position in this compound introduces additional electronic and steric factors that can influence the delicate balance of this equilibrium.

The stability of the enol tautomer in β-diketone systems is significantly enhanced by the formation of a strong intramolecular hydrogen bond. echemi.com In the enol form, the hydroxyl proton forms a hydrogen bond with the oxygen atom of the remaining carbonyl group. This interaction creates a stable, six-membered pseudo-aromatic ring. stackexchange.comechemi.com This cyclic arrangement involves resonance, with the pi electrons delocalized across the O=C-C=C-O-H system, which imparts considerable stability to the enol tautomer over the keto form in many conditions. stackexchange.com Computational studies on similar structures, such as pyran-2,4-dione derivatives, confirm that molecular structure is often stabilized by such intramolecular O-H···O hydrogen bonds. mdpi.com

Spectroscopy is a powerful tool for distinguishing between the keto and enol tautomers in solution.

Infrared (IR) Spectroscopy: The two forms have distinct IR spectral signatures. The keto form is characterized by two strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The enol form, by contrast, shows a strong and very broad absorption band in the 3200-2400 cm⁻¹ region, which is characteristic of a strongly hydrogen-bonded O-H group. The C=O stretching frequency in the enol form is typically lower than in the keto form due to conjugation with the C=C double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly useful for quantifying the ratio of keto to enol forms. The enol form displays a characteristic signal for the enolic proton (O-H) at a downfield chemical shift (typically 10-16 ppm) due to the strong intramolecular hydrogen bond. It also shows a signal for the vinylic proton (-CH=). The keto form shows a signal for the two protons on the central carbon (-CH(OH)-) and distinct signals for the methyl protons. The rapid interconversion between tautomers at room temperature can sometimes lead to averaged signals, but the distinct peaks for each form are often observable.

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic environment of this compound.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule. Each functional group and bond type has characteristic vibrational frequencies. For this compound, these spectra are dominated by features arising from the carbonyl, hydroxyl, and carbon-carbon bonds.

The table below summarizes the expected key IR absorption bands for the functional groups in the keto and enol forms, based on data from analogous compounds. copernicus.org

| Functional Group | Tautomer | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (alcohol) | Keto | Stretch, free | ~3600 |

| C=O (ketone) | Keto | Stretch | ~1725, ~1700 |

| O-H (enol) | Enol | Stretch, H-bonded | 3200-2400 (broad) |

| C=O (conjugated) | Enol | Stretch | ~1640 |

| C=C (conjugated) | Enol | Stretch | ~1580 |

Data is illustrative and based on analogous structures.

NMR spectroscopy is indispensable for detailed structural elucidation in solution. It provides information on the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification and quantification of the keto and enol tautomers.

| Proton Environment | Tautomer | Expected ¹H Chemical Shift (δ, ppm) |

| -CH₃ (methyl) | Keto | ~2.2 |

| -CH(OH)- (methine) | Keto | ~4.0-4.5 |

| -OH (alcohol) | Keto | Variable, depends on solvent |

| -CH₃ (methyl) | Enol | ~2.0 |

| =CH- (vinyl) | Enol | ~5.5 |

| =C-OH (enol) | Enol | ~15.5 |

Data is illustrative and based on analogous structures such as acetylacetone. cdnsciencepub.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for the carbonyl, enolic, and aliphatic carbons.

| Carbon Environment | Tautomer | Expected ¹³C Chemical Shift (δ, ppm) |

| -CH₃ (methyl) | Keto | ~30 |

| -CH(OH)- (methine) | Keto | ~80-90 |

| C=O (ketone) | Keto | >200 |

| -CH₃ (methyl) | Enol | ~24 |

| =CH- (vinyl) | Enol | ~100 |

| =C-O (enol & carbonyl) | Enol | ~190 |

Data is illustrative and based on analogous structures. cdnsciencepub.com

Mass Spectrometric Fragmentation Pathways

The mass spectrometric fragmentation of this compound is influenced by the presence of multiple functional groups: two carbonyl groups and a hydroxyl group. The fragmentation patterns observed are consistent with those of related β-dicarbonyl and α-hydroxy ketone compounds. The molecular ion peak ([M]•+) for this compound, which has a molecular formula of C₅H₈O₃, is expected at a mass-to-charge ratio (m/z) of 116, corresponding to its monoisotopic mass. nih.gov

Under electron ionization (EI), the molecular ion is often unstable and undergoes various fragmentation processes. A prominent fragmentation pathway for ketones is α-cleavage, the breaking of a carbon-carbon bond adjacent to the carbonyl group. For this compound, this leads to the formation of a highly stable acetylium ion ([CH₃CO]⁺) at m/z 43. This ion is frequently observed as the base peak or one of the most abundant ions in the mass spectra of compounds containing an acetyl group.

Another significant fragmentation involves the loss of the hydroxyl radical (•OH) from the molecular ion, resulting in a fragment ion at m/z 99 ([M-17]⁺). The loss of a hydrogen atom can also occur, leading to an [M-1]⁺ peak at m/z 115.

Drawing parallels from the fragmentation of the parent compound, pentane-2,4-dione (acetylacetone), other fragmentation pathways can be anticipated. epa.gov For instance, the loss of a methyl radical (•CH₃) would produce a fragment at m/z 101. Additionally, the elimination of ketene (B1206846) (CH₂=C=O) from the molecular ion, a process known as a McLafferty-type rearrangement, could also occur, although this is more characteristic of the enol tautomer. nih.gov

The table below summarizes the plausible mass spectrometric fragments of this compound based on established fragmentation patterns of similar compounds.

Table 1. Predicted Mass Spectrometric Fragments of this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 116 | Molecular Ion | [C₅H₈O₃]⁺ | Ionization of the parent molecule |

| 101 | [M - CH₃]⁺ | [C₄H₅O₃]⁺ | Loss of a methyl radical |

| 99 | [M - OH]⁺ | [C₅H₇O₂]⁺ | Loss of a hydroxyl radical |

| 73 | [M - CH₃CO]⁺ | [C₃H₅O₂]⁺ | α-cleavage, loss of an acetyl radical |

| 43 | Acetylium ion | [CH₃CO]⁺ | α-cleavage |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution and Condensation Reactions

The reactivity of 3-hydroxypentane-2,4-dione in substitution and condensation reactions is largely centered on the activation of the hydroxyl group or the reactivity of its chlorinated derivative, 3-chloropentane-2,4-dione (B157559).

The direct displacement of the hydroxyl group in this compound by a nucleophile is challenging due to the poor leaving group nature of the hydroxide (B78521) ion. Therefore, activation of the hydroxyl group is a necessary first step for substitution. A key synthetic transformation is its conversion to 3-chloropentane-2,4-dione, a more versatile intermediate for subsequent nucleophilic substitutions.

This conversion is typically achieved through nucleophilic displacement using hydrochloric acid (HCl) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). The reaction proceeds by converting the hydroxyl group into a better leaving group, facilitating its substitution by a chloride ion. This chlorinated derivative is highly reactive due to the electrophilic nature of the carbon bearing the chlorine atom, which acts as an effective leaving group in reactions with various nucleophiles.

Substituted derivatives can then be synthesized from 3-chloropentane-2,4-dione by reacting it with nucleophiles such as amines, thiols, and alcohols. Another approach to forming substituted derivatives involves the alkylation of the parent compound, pentane-2,4-dione, a reaction that highlights the reactivity of the central carbon atom in β-dicarbonyl compounds. researchgate.net For instance, 3-(3-(allyloxy)-2-hydroxypropoxy)pentane-2,4-dione (B12666383) has been synthesized, demonstrating the possibility of introducing complex substituents at the C3 position. ontosight.ai

| Reactant | Reagents | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| This compound | POCl₃, HCl | 3-Chloropentane-2,4-dione | Reflux (80°C), 3 hours | 82% |

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, primarily through the reactivity of its chlorinated intermediate. The dual functionality of 3-chloropentane-2,4-dione, possessing both a leaving group and a 1,3-diketone system, makes it an ideal building block for cyclocondensation reactions.

These reactions involve the sequential or one-pot reaction of the dione (B5365651) with bifunctional nucleophiles, leading to the formation of important heterocyclic frameworks such as thiazoles and pyrimidines.

Thiazole (B1198619) Synthesis: The reaction of 3-chloropentane-2,4-dione with thioamides or thioureas is a common method for constructing the thiazole ring. For example, reacting it with thioureas can yield 2-arylimino-1,3-thiazole derivatives. In these reactions, the chlorine atom undergoes nucleophilic substitution while the ketone moieties participate in the cyclization.

Pyrimidine Synthesis: Pyrimidine derivatives can be accessed through the reaction of 3-chloropentane-2,4-dione with appropriate precursors. For instance, its reaction with 6-methyl-2-thiouracil leads to the formation of S-substituted thiopyrimidines, which are scaffolds for compounds with potential antimicrobial and anticancer activities.

| Reactant | Reagent | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| 3-Chloropentane-2,4-dione | Thioureas | 2-Arylimino-1,3-thiazole derivatives | Reflux in ethanol | |

| 3-Chloropentane-2,4-dione | 6-Methyl-2-thiouracil | S-substituted thiopyrimidines | - |

Oxidation and Reduction Pathways

The redox chemistry of this compound is dictated by its two distinct functional groups: the secondary alcohol and the two ketone groups.

Oxidation: The secondary alcohol at the C3 position can be oxidized to a ketone using standard oxidizing agents. This would result in the formation of pentane-2,3,4-trione, a highly electrophilic species. Strong oxidizing agents like acidic sodium dichromate are known to convert secondary alcohols to ketones. askfilo.com However, the stability of such triketone systems can be low. Aldehydes are generally more susceptible to oxidation than ketones. cuny.edu The self-sensitized photo-oxidation of 1,3-diketones is also a known reaction pathway. lookchem.com

Reduction: The ketone functionalities of this compound can be reduced to secondary alcohols. The choice of reducing agent determines the extent of reduction.

Selective Reduction: Milder reducing agents can selectively reduce one or both ketone groups. Reagents like sodium borohydride (B1222165) (NaBH₄) or zinc borohydride (Zn(BH₄)₂) are commonly used for the reduction of ketones to alcohols. scielo.org.mxredalyc.org The reduction of both ketone groups in this compound would yield pentane-2,3,4-triol.

Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed for this transformation. askfilo.com The reduction of α-diketones can lead to a mixture of α-hydroxy ketones and vicinal diols, depending on the reagent and conditions. redalyc.org For example, the reduction of 2,3-pentanedione, a related diketone, has been studied extensively. lookchem.com

| Reaction Type | Functional Group Targeted | Typical Reagents | Potential Product | Reference |

|---|---|---|---|---|

| Oxidation | Secondary Alcohol | Sodium Dichromate (Na₂Cr₂O₇/H⁺) | Pentane-2,3,4-trione | askfilo.com |

| Reduction | Ketone Groups | Sodium Borohydride (NaBH₄), Zinc Borohydride (Zn(BH₄)₂) | Pentane-2,3,4-triol | redalyc.org |

Reactivity with Specific Reagents and Reaction Selectivity

The selectivity of reactions involving this compound is a critical aspect of its chemistry, allowing for controlled transformations.

A prime example of reaction selectivity is the conversion of this compound to 3-chloropentane-2,4-dione using phosphorus oxychloride and HCl. This reaction selectively targets the hydroxyl group for substitution while leaving the two ketone functionalities intact. The conditions are optimized to favor the formation of the chlorinated product with high efficiency (82% yield).

The inherent keto-enol tautomerism of the β-dicarbonyl system in this compound also plays a crucial role in its reactivity. The enol form possesses a nucleophilic C=C double bond and an acidic hydroxyl group, while the keto form has an acidic α-hydrogen at the C3 position. This equilibrium influences the site of reaction. For instance, base-catalyzed alkylation reactions on related β-diketones like acetylacetone (B45752) typically occur at the central carbon atom due to the formation of a stable enolate anion. wikipedia.org

Furthermore, in reduction reactions, chemoselectivity can be achieved. For example, systems like Zn(BH₄)₂/charcoal have been shown to selectively reduce aldehydes in the presence of ketones, highlighting the different reactivities of carbonyl compounds. scielo.org.mxredalyc.org While this compound lacks an aldehyde group, the principle of tuning reagent reactivity to target one functional group over another is broadly applicable to multifunctional molecules like it.

Coordination Chemistry and Metal Complexation

Ligand Properties and Chelation Potential

3-Hydroxypentane-2,4-dione functions as a bidentate ligand, capable of coordinating to a central metal ion through the oxygen atoms of its two carbonyl groups to form a stable six-membered chelate ring. The presence of the hydroxyl group at the 3-position can influence the acidity of the enolic proton and the electron-donating capacity of the carbonyl oxygens.

The chelation process can be depicted by the following general equilibrium: Mⁿ⁺ + n(HO-acac) ⇌ [M(O-acac)ₙ] + nH⁺

Here, Mⁿ⁺ represents a metal ion and (HO-acac) is the this compound ligand. The stability of the resulting metal complex is governed by several factors, including the properties of the metal ion (such as charge, size, and electronic configuration), the pH of the medium, and the nature of the solvent.

The diketone functionality is a key feature that allows for the formation of complexes with metal ions. cymitquimica.com The introduction of a hydroxyl group in this compound is expected to modulate its chelation potential by altering the electron density on the coordinating oxygen atoms.

| Ligand | Structure | Key Features | Chelation Mode |

|---|---|---|---|

| Pentane-2,4-dione (acac) | C₅H₈O₂ | The parent β-diketone, extensively studied in coordination chemistry. | Bidentate, forming a stable 6-membered ring. |

| This compound | C₅H₈O₃ | Features a hydroxyl group on the central carbon, potentially influencing reactivity and hydrogen bonding. | Bidentate, with the potential for forming intramolecular or intermolecular hydrogen bonds. |

| 3-Chloropentane-2,4-dione (B157559) | C₅H₇ClO₂ | Contains a chlorine atom at the 3-position, which alters the electronic properties of the ligand. | Bidentate, with modified electronic characteristics affecting complex stability. |

Synthesis and Characterization of Metal Chelates

The synthesis of metal chelates involving this compound is expected to follow well-established protocols for other β-diketonate complexes. A frequently employed method is the reaction of a metal salt with the ligand in an appropriate solvent, often with the addition of a base to facilitate the deprotonation of the ligand's enolic form.

A typical synthetic strategy can be outlined as: MXₙ + n(HO-acac) + nB → [M(O-acac)ₙ] + nBH⁺X⁻

In this reaction, MXₙ is a metal salt, (HO-acac) represents this compound, B is a base (such as ammonia, pyridine, or an alkali metal hydroxide), and [M(O-acac)ₙ] is the final metal chelate. The choice of solvent is critical and depends on the solubility of the reactants and the desired reaction temperature; alcohols are commonly used for these types of syntheses. nih.gov

The characterization of the resulting metal complexes relies on a suite of spectroscopic and analytical methods:

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for confirming the coordination of the ligand to the metal center. Upon complexation, the stretching frequencies of the C=O and C=C bonds of the ligand are expected to shift. The O-H stretching band from the hydroxyl group of this compound will also provide useful information, as its position may be altered by coordination or hydrogen bonding.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal chelates can reveal details about the d-d electronic transitions of the metal ion and any ligand-to-metal charge transfer (LMCT) bands. These spectra are instrumental in deducing the coordination geometry of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the complex in solution. The chemical shifts of the ligand's protons and carbon atoms are expected to change upon coordination to the metal ion.

Elemental Analysis: This technique provides the elemental composition of the synthesized complexes, which is essential for verifying their stoichiometry.

Although specific experimental data for this compound complexes are not widely available, the extensive research on related compounds, such as the well-documented synthesis and characterization of nickel(II) and cobalt(III) complexes with pentane-2,4-dione, provides a solid predictive framework. nih.gov

Structural Analysis of Coordination Compounds

The structural analysis of coordination compounds derived from this compound is fundamental to understanding their chemical and physical properties. Single-crystal X-ray diffraction stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in these complexes.

Drawing from the vast body of literature on metal acetylacetonate (B107027) complexes, it is anticipated that this compound will form complexes with a variety of coordination geometries, dictated by the nature of the metal ion and the stoichiometric ratio of metal to ligand. For instance, trivalent metal ions such as Fe³⁺ and Al³⁺ typically form octahedral complexes with the formula [M(O-acac)₃]. Divalent metal ions like Cu²⁺ and Ni²⁺ can adopt either square planar or octahedral geometries.

The crystal structure of diaquatris(pentane-2,4-dionato-O,O')-holmium(III) monohydrate reveals an eight-coordinate holmium(III) ion with a square antiprismatic geometry, illustrating the diverse coordination environments that can be achieved with β-diketonate ligands. uu.nl The hydroxyl group of this compound could introduce hydrogen bonding within the crystal lattice, which would play a significant role in the solid-state packing of the molecules.

| Metal Ion | Stoichiometry (M:L) | Expected Geometry | Example with acac |

|---|---|---|---|

| Fe³⁺, Cr³⁺, Co³⁺ | 1:3 | Octahedral | [Fe(acac)₃] |

| Cu²⁺ | 1:2 | Square Planar | [Cu(acac)₂] |

| Ni²⁺ | 1:2 | Square Planar or Octahedral | [Ni(acac)₂] |

| Zn²⁺, Cd²⁺ | 1:2 | Tetrahedral | [Zn(acac)₂] |

| Ln³⁺ (Lanthanides) | 1:3 | 6, 7, or 8-coordinate | [Ho(acac)₃(H₂O)₂] uu.nl |

Applications of Metal Complexes in Catalysis and Materials Science

Metal complexes of β-diketones are of significant interest in the fields of catalysis and materials science owing to their inherent stability, solubility in organic media, and often, their volatility. While specific applications of this compound complexes have yet to be extensively reported, the established uses of related complexes point towards several promising areas of application.

In the domain of catalysis , metal acetylacetonates (B15086760) serve as effective catalysts or catalyst precursors for a wide array of organic transformations, including polymerization, oligomerization, hydrogenation, and oxidation reactions. google.com For example, certain iron complexes have demonstrated utility as catalysts in transfer hydrogenation processes. acs.org The electronic modifications imparted by the hydroxyl group in this compound could potentially be harnessed to fine-tune the catalytic activity of its corresponding metal complexes.

In materials science , metal β-diketonates are valuable precursors for the fabrication of metal oxide nanoparticles, thin films, and functional coatings via methods such as chemical vapor deposition (CVD) and sol-gel techniques. The clean decomposition and volatility of these complexes make them particularly suitable for these applications. The hydroxyl group in this compound may influence the thermal decomposition pathways of its complexes and, consequently, the properties of the resulting materials.

Furthermore, lanthanide β-diketonate complexes are renowned for their unique luminescent properties and have been explored for applications in organic light-emitting diodes (OLEDs) and as sensitive luminescent probes. nih.gov It is plausible that lanthanide complexes of this compound could also exhibit interesting and potentially useful photophysical characteristics.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Various computational methods, including ab initio Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with functionals like B3LYP, have been employed to model the molecule. calstate.eduresearchgate.net The choice of basis set, such as the Pople-style 6-31G(d,p) and 6-311++G**, and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ), has been shown to be crucial for obtaining accurate results. calstate.edunih.gov

A key debate addressed by these calculations is whether the enol tautomer possesses a symmetric (C2v) structure with the hydrogen atom centered between the two oxygen atoms, or an asymmetric (Cs) structure where the proton is closer to one oxygen than the other. calstate.edu Some studies, using ab initio methods, have supported a symmetric structure. calstate.edu In contrast, other investigations using both ab initio and DFT methods have proposed that the enol tautomer adopts an asymmetric structure, which is supported by computationally derived infrared spectra. calstate.edu The potential energy surface for proton transfer is often found to be very shallow, with a low barrier separating two asymmetric minima. acs.org

Calculations have shown that the electronic properties, such as dipole moments, differ significantly between the keto and enol tautomers, which influences their interactions with solvents. calstate.edu Furthermore, the choice of basis set can impact the predicted stability; for instance, adding polarization functions to all atoms has been shown to favor the enol form. calstate.edu Natural Bond Orbital (NBO) analysis has been used to investigate the steric and electronic effects influencing the strength of the intramolecular hydrogen bond. researchgate.net

| Method | Basis Set | Key Findings/Focus | Reference |

|---|---|---|---|

| Ab initio (MP2) | Not specified | Supported a symmetric structure for the enol tautomer. | calstate.edu |

| DFT (B3LYP) | 6-31G(d,p), aug-cc-pVTZ | Proposed an asymmetric structure for the enol tautomer. | calstate.edu |

| DFT (B3LYP) | 6-311G(d) | Calculated geometric parameters and relative stability. | researchgate.net |

| IEF-PCM/B3LYP | 6-31G*, 6-311++G | Studied solvent effects on geometry and atomic charges. | nih.govacs.org |

| DFT (B3LYP) | 6-311++G | Calculated hydrogen bond strength and chemical shifts. | researchgate.net |

Computational Modeling of Tautomeric Equilibria and Energy Barriers

The tautomeric equilibrium between 3-hydroxypentane-2,4-dione (enol) and its diketo form is a classic example of keto-enol tautomerism and has been extensively modeled. researchgate.netsemanticscholar.org Computational studies have focused on determining the relative stabilities of the two tautomers and the potential energy barriers for their interconversion.

DFT methodologies are commonly used to investigate the geometric parameters and relative stabilities in both the gas phase and in various solvents. researchgate.netsemanticscholar.org In the gas phase, the enol form is consistently predicted to be more stable than the diketo form, which aligns with experimental observations. researchgate.net For example, calculations at the B3LYP/6-311G(d) level show a free energy change (ΔG) of -0.91 kcal/mol for the diketo to enol transformation in the gas phase. researchgate.net

The energy barrier for the proton transfer is a critical factor in the dynamics of the tautomerization. Ab initio and DFT methods have been used to simulate the intramolecular proton relay mechanism. calstate.edu The height of this barrier is sensitive to the level of theory and basis set used. calstate.edu For instance, coupled-cluster methods like CCSD(T) provide benchmark values for the barrier height, which have been used to assess the accuracy of more computationally efficient methods like MP2 and DFT. acs.org It has been shown that MP2 can underestimate the barrier, while popular DFT functionals like B3LYP may also show deviations. acs.orgresearchgate.net

Solvent effects are crucial in determining the position of the tautomeric equilibrium. Polar solvents tend to stabilize the more polar diketo tautomer. orientjchem.org Computational approaches model these effects using continuum solvation models, such as the Polarizable Continuum Model (PCM). nih.govacs.orgresearchgate.net These models have shown that bulk solvent properties strongly stabilize the keto form, although they may not be sufficient on their own to reproduce experimental results in all solvents, indicating the importance of explicit solvent interactions. researchgate.net

| Computational Level | System | Calculated Value | Parameter | Reference |

|---|---|---|---|---|

| B3LYP/6-311G(d) | Gas Phase | -0.91 kcal/mol | ΔG (keto→enol) | researchgate.net |

| MP2/6-311G(d) | Gas Phase | 3.89 kcal/mol | ΔH (keto→enol) | researchgate.net |

| Benchmark CCSD(T) | Gas Phase | 3.2 kcal/mol | H-atom transfer barrier | acs.org |

| VASP/PW91 | Gas Phase | ~6.5 kcal/mol | Activation Energy (keto→enol) | researchgate.net |

| VASP/PW91 | Micro-hydrated (1 H₂O) | ~5.5 kcal/mol | Activation Energy (keto→enol) | researchgate.net |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the explicit interactions between this compound and surrounding solvent molecules over time. nih.govdovepress.commostwiedzy.pl These simulations offer a dynamic picture that complements the static view from quantum chemical calculations.

MD simulations have been particularly useful for investigating the role of solvent molecules, especially water, in the tautomerization process. Studies have shown that explicit water molecules can act as a catalyst by forming a hydrogen-bonded bridge, creating a more favorable pathway for proton transfer compared to the direct intramolecular mechanism. nih.gov This water-assisted mechanism lowers the activation energy for the tautomerization. researchgate.netnih.gov The hydrogen bond network of water molecules can stabilize the transition state, although the specific arrangement and number of water molecules can influence the barrier height. researchgate.net

Simulations have also been employed to explore the stability of the strong intramolecular hydrogen bond of the enol form in solution. oipub.comresearchgate.net In aqueous solutions, the intramolecular hydrogen bond can be disrupted in a significant number of conformations as the molecule forms intermolecular hydrogen bonds with water. oipub.com This competition between intra- and intermolecular hydrogen bonding is a key factor in the solvent-dependent tautomeric equilibrium. researchgate.net Transient and 2D IR spectroscopy, often interpreted with the aid of simulations, have been used to probe the vibrational dynamics of the intramolecular hydrogen bond on ultrafast timescales. researchgate.netacs.org

Predictive Analysis of Reactivity and Selectivity

Computational chemistry provides a framework for predicting the reactivity and selectivity of this compound. The tautomeric equilibrium itself is a critical determinant of reactivity, as the keto and enol forms exhibit different chemical behaviors. The predominance of one tautomer over the other can dictate the outcome of a chemical reaction. researchgate.net

Theoretical models can predict how different environments (e.g., various solvents) will shift the tautomeric equilibrium, thereby providing insight into the likely reactive species under specific conditions. researchgate.netorientjchem.org For instance, in nonpolar solvents where the enol form dominates, reactions characteristic of alkenes and phenols are expected. In polar, protic solvents that favor the diketo form, reactions will proceed through mechanisms involving the acidic α-hydrogen.

Quantum chemical calculations can be used to determine frontier molecular orbitals (HOMO and LUMO) and map the molecular electrostatic potential. This information helps to identify the nucleophilic and electrophilic sites within the molecule, allowing for predictions about its reactivity towards different reagents. The enol form, with its electron-rich C=C double bond and hydroxyl group, has distinct reactive sites compared to the diketo form's carbonyl carbons and acidic methylene (B1212753) protons. While specific, comprehensive predictive studies on the selectivity of the enol form are less commonly reported than tautomerism studies, the fundamental data derived from electronic structure calculations provide the basis for such predictions. High-level theoretical calculations are often necessary to accurately predict the preference for one tautomer, which in turn correctly predicts the prevailing reaction mechanism. researchgate.net

Biochemical Relevance and Metabolic Pathway Interrogations

Investigation as a Reagent in Enzyme Mechanism Studies

While specific studies employing 3-Hydroxypentane-2,4-dione as a reagent to probe enzyme mechanisms are not prominent in the scientific literature, its structural analogs, particularly pentane-2,4-dione (acetylacetone), serve as crucial substrates for investigating the mechanisms of C-C bond cleaving enzymes. For instance, acetylacetone (B45752) is the substrate for diketone-cleaving enzyme (Dke1), and studying its cleavage has elucidated a novel dioxygenase mechanism. nih.gov Similarly, oxidized poly(vinyl alcohol) hydrolase (OPH) has been characterized using substrate analogues like acetylacetone and caprylate to understand its unique ability to cleave the C-C bond of β-diketones despite having a classic serine hydrolase catalytic triad. nih.gov The introduction of a hydroxyl group at the C3 position in this compound would likely alter its binding affinity and reactivity, potentially making it a useful tool for comparative studies to probe the active site topology and catalytic mechanism of such enzymes.

Intermediacy in Biosynthetic Pathways (e.g., Vitamin B6, Thiamine (B1217682), Isoprenoids)

There is currently no direct evidence to suggest that this compound is an intermediate in major biosynthetic pathways such as those for Vitamin B6, thiamine, or isoprenoids. These pathways have been extensively studied, and their intermediates are well-characterized. For example, the biosynthesis of Vitamin B6 and thiamine in some organisms involves precursors like 1-deoxy-D-xylulose, but not β-hydroxy-β-diketones.

Specific metabolic pathways for this compound in microorganisms have not been detailed. However, some bacteria have demonstrated the ability to utilize structurally related β-diketones as a sole carbon source. A notable example is Acinetobacter johnsonii, which can grow on acetylacetone. nih.gov This bacterium induces a specific enzyme, Dke1, to cleave the acetylacetone molecule, initiating its catabolism. nih.gov This suggests that microbial pathways for the degradation of simple β-diketones exist and that a hydroxylated analog like this compound could potentially be metabolized by similar enzymatic systems, likely involving initial oxidation or direct cleavage.

The enzymatic cleavage of the C-C bond in β-diketones is a biochemically significant process with relevance in metabolism and bioremediation. nih.govsemanticscholar.org Nature has evolved a remarkable diversity of enzymatic mechanisms to carry out this transformation. nih.govtheadl.com At least four distinct types of enzymes capable of cleaving β-diketones have been identified, each employing a different catalytic strategy. nih.gov These enzymes provide a framework for understanding how a compound like this compound might be processed in a biological context.

The primary classes of β-diketone cleaving enzymes include:

Serine-Triad Hydrolases: Represented by Oxidized Poly(vinyl alcohol) Hydrolase (OPH), these enzymes use a classic Ser-His-Asp catalytic triad. OPH cleaves the C-C bond of β-diketones like nonane-4,6-dione. nih.govnih.gov The mechanism is thought to involve a double-oxyanion hole, a feature typically found in thiolases. nih.gov

Dioxygenases: The Diketone-cleaving enzyme (Dke1) from Acinetobacter johnsonii is an iron-dependent dioxygenase that cleaves acetylacetone to produce methylglyoxal (B44143) and acetate. nih.gov

Metallo-hydrolases: Fumarylacetoacetate Hydrolase (FAH) is a critical enzyme in the catabolism of tyrosine. wikiwand.comwikipedia.org It uses a divalent metal ion (Ca²⁺) and a His/Asp catalytic dyad to activate a water molecule, which then attacks a carbonyl carbon, leading to C-C bond scission. nih.govwikiwand.comebi.ac.uk

Crotonase Superfamily Homologs: 6-Oxocamphor Hydrolase (OCH) also utilizes a His/Asp dyad to activate a water molecule for nucleophilic attack, similar to FAH, but does not require a metal ion for catalysis. nih.gov

| Enzyme Class | Example Enzyme | Substrate(s) | Key Catalytic Features | Products | Reference |

|---|---|---|---|---|---|

| Serine-Triad Hydrolase | Oxidized Poly(vinyl alcohol) Hydrolase (OPH) | Nonane-4,6-dione, Oxidized PVA | Ser-His-Asp catalytic triad; Double-oxyanion hole | Butyrate and Pentan-2-one | nih.govnih.gov |

| Dioxygenase | Diketone-cleaving enzyme (Dke1) | Pentane-2,4-dione (Acetylacetone) | Requires Fe²⁺ and O₂ | Methylglyoxal and Acetate | nih.gov |

| Metallo-hydrolase | Fumarylacetoacetate Hydrolase (FAH) | Fumarylacetoacetate | Requires Ca²⁺; His/Asp catalytic dyad | Fumarate and Acetoacetate | nih.govwikiwand.comebi.ac.uk |

| Crotonase Superfamily | 6-Oxocamphor Hydrolase (OCH) | (1R)-6-Oxocamphor | His/Asp catalytic dyad; No metal required | (+)-Campholinic acid | nih.gov |

Modulatory Effects on Biochemical Systems (excluding direct pharmacological activity)

The β-dicarbonyl motif is a key structural feature in many biologically active molecules and can exert various modulatory effects on biochemical systems. ruc.dknih.govnih.gov The biological effects are often linked to the keto-enol tautomerism inherent to this functional group. nih.gov The enol form, with its conjugated system and acidic proton, can participate in hydrogen bonding and metal chelation, while the diketo form has different conformational and reactivity properties. nih.gov

One of the most discussed modulatory effects of compounds containing a β-diketone structure is their antioxidant activity. The phenolic hydroxyl groups and the β-diketone moiety in natural compounds like curcumin (B1669340) are responsible for its ability to scavenge reactive oxygen species and inhibit lipid peroxidation. mdpi.com The enolic proton of the diketone is readily donated to neutralize free radicals. It is plausible that this compound could exhibit similar, albeit modest, antioxidant properties.

Furthermore, the β-diketone structure is a known pharmacophore for enzyme inhibition. The ability of the diketone to chelate metal ions is often exploited in the design of inhibitors for metalloenzymes. For example, compounds featuring a 1,3,8-triazaspiro wikiwand.comresearchgate.netdecane-2,4-dione core act as potent inhibitors of the prolyl hydroxylase (PHD) family of enzymes. researchgate.net This indicates that the fundamental β-dicarbonyl structure, as present in this compound, has the potential to interact with and modulate the activity of enzyme active sites.

Advanced Applications in Chemical Synthesis and Materials Development

Building Block for Complex Organic Synthesis

The 1,3-dicarbonyl motif within 3-hydroxypentane-2,4-dione is a classic reactive intermediate for the construction of various heterocyclic systems. The presence of the hydroxyl group at the 3-position offers an additional site for modification, further expanding its utility as a synthetic building block.

One of the most well-established applications of the pentane-2,4-dione core is in the synthesis of pyrazole (B372694) and isoxazole (B147169) derivatives. These heterocycles are prevalent in many pharmaceutically active compounds. The general synthesis involves the condensation of the diketone with hydrazine (B178648) or hydroxylamine (B1172632), respectively. For this compound, this would lead to the formation of pyrazoles and isoxazoles bearing a hydroxyl group at the 4-position of the heterocyclic ring. This hydroxyl group can then be further functionalized, allowing for the generation of a library of derivatives.

The general reaction schemes are as follows:

Pyrazole Synthesis: The reaction of a 1,3-dicarbonyl compound with hydrazine is a classic method for pyrazole synthesis. nih.gov In the case of this compound, the reaction with hydrazine hydrate (B1144303) would proceed via a condensation-cyclization sequence to yield 4-hydroxy-3,5-dimethylpyrazole.

Isoxazole Synthesis: Similarly, the reaction with hydroxylamine hydrochloride leads to the formation of isoxazoles. diva-portal.org The reaction of this compound with hydroxylamine would produce 4-hydroxy-3,5-dimethylisoxazole. This reaction can be carried out in various solvents, including environmentally benign options like water.

The versatility of these reactions allows for the synthesis of a wide array of substituted pyrazoles and isoxazoles by using substituted hydrazines and hydroxylamines.

Precursor to Specialty Chemicals and Functional Materials

The ability of 3-substituted pentane-2,4-diones to act as ligands for metal ions has led to their use as precursors for specialty chemicals and functional materials, particularly in the field of liquid crystals. The diketone moiety can chelate to a metal center, and by attaching long-chain substituents to the 3-position, molecules with mesogenic (liquid crystalline) properties can be created. unirioja.es

The synthesis of these materials typically involves the initial preparation of a 3-substituted pentane-2,4-dione derivative, which is then complexed with a metal salt, such as a copper(II) salt. The resulting metal complexes can exhibit various liquid crystalline phases, such as nematic and smectic phases. unirioja.es The hydroxyl group in this compound provides a convenient handle for introducing these substituents through ether or ester linkages.

| Precursor Type | Functional Material | Key Synthetic Step |

| 3-Alkoxypentane-2,4-dione | Liquid Crystals | O-alkylation of this compound |

| 3-Acyloxypentane-2,4-dione | Liquid Crystals | O-acylation of this compound |

| Metal complexes of the above | Metallomesogens | Complexation with metal salts (e.g., Cu(II)) |

The development of these materials is driven by the need for new compounds with specific properties for applications in displays and other optoelectronic devices. The ability to tune the mesogenic properties by varying the substituents on the pentane-2,4-dione core makes this a fruitful area of research.

Design and Synthesis of Derivatives for Quorum Sensing Modulation

Quorum sensing is a cell-to-cell communication process in bacteria that relies on the production and detection of small signaling molecules called autoinducers. Disrupting this process, known as quorum quenching, is a promising strategy for combating bacterial infections without inducing resistance. The natural autoinducer (S)-4,5-dihydroxy-2,3-pentanedione ((S)-DPD) has been a key target for the design of quorum sensing modulators. The structural similarity of this compound to DPD suggests that its derivatives could also modulate quorum sensing.

The synthesis of analogues of DPD has been a focus of research to develop potent quorum sensing inhibitors. A versatile strategy for the synthesis of racemic DPD and its derivatives has been developed, which could be adapted for the synthesis of derivatives of this compound. This typically involves the synthesis of a protected precursor, followed by deprotection to yield the final product.

By analogy to the synthesis of DPD derivatives, one could envision the synthesis of a variety of this compound derivatives with different substituents at the 1- and 5-positions. These derivatives could then be screened for their ability to inhibit or activate quorum sensing in various bacterial species. The hydroxyl group at the 3-position could also be a target for derivatization to explore the structure-activity relationship further.

Applications in Chemo-Enzymatic Synthesis

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. The presence of both hydroxyl and carbonyl groups in this compound makes it an attractive substrate for various enzymatic transformations, particularly for the synthesis of chiral molecules.

Enzymes such as lipases, dehydrogenases, and transaminases could potentially be used to selectively transform this compound. For instance:

Enzymatic Reduction: Dehydrogenases could be used for the stereoselective reduction of one or both of the carbonyl groups to produce chiral diols or triols. The biocatalytic reduction of similar diketones to chiral α-hydroxy ketones and vicinal diols has been reported, demonstrating the feasibility of this approach. scispace.com This would provide access to valuable chiral building blocks for the synthesis of natural products and pharmaceuticals.

Lipase-Catalyzed Reactions: Lipases are versatile enzymes that can catalyze the acylation and deacylation of alcohols with high enantioselectivity. researchgate.net A lipase (B570770) could be used for the kinetic resolution of racemic this compound by selectively acylating one enantiomer, allowing for the separation of the two. Alternatively, a lipase could be used to selectively hydrolyze an ester derivative of the racemic compound.

Transaminase Reactions: While less common for this substrate class, transaminases could potentially be used to introduce an amino group in place of one of the carbonyls, leading to the synthesis of chiral amino alcohols.

A potential chemo-enzymatic route to chiral 1,3-diols starting from a β-hydroxy ketone has been demonstrated. acs.org This involves the enzymatic hydrolysis of a racemic keto acetate, followed by a chemical reduction of the resulting chiral keto alcohol. A similar strategy could be applied to this compound, where an initial enzymatic resolution of the hydroxyl group is followed by a stereoselective reduction of the carbonyls.

| Enzyme Class | Potential Transformation of this compound | Product Type |

| Dehydrogenase | Stereoselective reduction of one or both carbonyl groups | Chiral diols or triols |

| Lipase | Enantioselective acylation or deacylation of the hydroxyl group | Enantiomerically enriched this compound |

| Transaminase | Reductive amination of a carbonyl group | Chiral amino alcohols |

The development of such chemo-enzymatic processes would provide sustainable and efficient methods for the production of high-value chiral compounds from this compound.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Methodologies

While the industrial synthesis of acetylacetone (B45752) is well-established, future research is geared towards developing more sophisticated, efficient, and environmentally benign synthetic routes, particularly for its derivatives. Key areas of exploration include:

Asymmetric Synthesis : The development of asymmetric organocatalysis is making it possible to synthesize stereopure chiral derivatives of pentane-2,4-dione. mdpi.com Future work will likely focus on refining these methods to achieve high enantiomeric ratios for creating advanced therapeutic agents with specific binding affinities. mdpi.com

Green Chemistry Approaches : There is a growing demand for greener production pathways for acetylacetone and its salts to minimize environmental impact. 360iresearch.com Research will likely target the use of renewable starting materials, solvent-free conditions, and energy-efficient processes.

Complex Derivative Synthesis : The versatility of the acetylacetone backbone allows for the synthesis of complex precursors for heterocycles like pyrazoles and pyrimidines. nih.govwikipedia.org Future methodologies will explore multicomponent reactions and diversity-oriented synthesis to create libraries of novel compounds for biological screening and materials science applications. nih.gov For example, new methods are being explored for synthesizing N-donor-functionalized derivatives that can act as linkers in coordination polymers. researchgate.net

Advanced Spectroscopic and Structural Probing

The dynamic equilibrium between the keto (acetylacetone) and enol (3-hydroxypentane-2,4-dione) forms is a classic example of tautomerism, which continues to attract advanced spectroscopic investigation. Future research will leverage cutting-edge techniques to gain unprecedented insight into these dynamics.

Ultrafast Spectroscopy : Techniques like sub-20 femtosecond time-resolved photoelectron spectroscopy (tr-PES) are being used to map the coupled nuclear-electron dynamics during processes like Excited-State Intramolecular Hydrogen Transfer (ESIHT). nih.gov Future studies will aim to resolve the active vibrational modes and ultrafast intersystem crossings that dictate the photochemical pathways of the enol form. nih.gov

High-Resolution Spectroscopy in Controlled Environments : The use of infrared laser photodissociation spectroscopy on ions cooled in supersonic expansions allows for detailed characterization of the compound and its clusters. nih.gov Further research in this area could probe the influence of solvation on tautomerism at a molecule-by-molecule level.

Computational Chemistry Synergy : Combining experimental techniques like photoelectron spectroscopy and NMR with high-level computational methods such as Density Functional Theory (DFT) will be crucial. researchgate.netencyclopedia.pub This synergy will enable a more accurate assignment of spectra and a deeper understanding of the minimum energy paths and transition states involved in the tautomerization process. researchgate.net

A summary of spectroscopic techniques used to study the tautomerism of acetylacetone is presented below.

| Spectroscopic Technique | Information Gained | Timescale | Reference |

| Time-Resolved Photoelectron Spectroscopy (tr-PES) | Maps electronic relaxation pathways and vibrational modes during ESIHT. | Sub-20 femtoseconds | nih.gov |

| Infrared Laser Photodissociation Spectroscopy | Elucidates structures of protonated ions and their water clusters. | N/A | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines equilibrium composition in various solvents and temperatures. | Slow on NMR timescale | asu.edu |

| Photoelectron Spectroscopy with DFT | Computes ionization spectra for different geometries along the tautomerism path. | N/A | researchgate.net |

Elucidation of Complex Reaction Mechanisms

Beyond the fundamental keto-enol tautomerism, this compound and its derivatives are involved in a variety of complex reactions whose mechanisms are not yet fully understood.

Future research will focus on:

Metal-Ligand Cooperation : Investigating the "redox-activity" of the acetylacetonate (B107027) ligand, where it is not merely a spectator but an active participant in the redox chemistry of metal complexes. rsc.org This challenges the traditional view of the ligand and opens up new possibilities for designing catalytic cycles that involve multi-electron transfer. rsc.org

Photochemical Pathways : Understanding the complete relaxation pathways following photoexcitation, including the role of triplet states in the photochemistry of acetylacetone, remains an area of active investigation. nih.gov

Biochemical Reactions : The mechanisms through which endogenous dicarbonyls react with nucleophilic amino acid residues to form advanced glycation end-products (AGEs) are complex and not fully elucidated. portlandpress.comnih.gov Future studies will aim to map these intricate reaction networks to better understand aging and disease processes. nih.gov For instance, the reaction of 1,3-dicarbonyl compounds with urea (B33335) under physiological conditions is being explored to develop new therapeutic strategies. uu.nl

Development of New Catalytic Systems

The ability of this compound's conjugate base, acetylacetonate (acac), to form stable complexes with a vast array of metals makes it a cornerstone of catalysis. 360iresearch.comresearchandmarkets.comresearchgate.net The future of this field lies in creating highly tailored and efficient catalytic systems.

Heterogeneous Catalysis : A significant emerging area is the integration of the acetylacetone functional group into solid supports, such as periodic mesoporous organosilicas (PMOs). rsc.org These "acac-PMO" materials can tether metal ions, preventing leaching and creating robust, recyclable catalysts for various organic transformations. rsc.org

Redox Catalysis : By modulating the ligand field, it's possible to control the redox-activity of the acetylacetonate ligand itself. rsc.org This could lead to the development of catalysts based on earth-abundant metals that can perform two-electron redox reactions, typically the domain of noble metals. rsc.org

Polymerization Catalysis : Metal acetylacetonates (B15086760) are already used as catalysts in polymerization, such as the ring-opening polymerization of benzoxazines. researchgate.net Future work will focus on designing catalysts with higher activity at lower temperatures and creating customized derivatives for specific polymerization processes. researchgate.netmarketreportanalytics.com

Deeper Understanding of Biochemical Roles

Endogenous dicarbonyl compounds, including structures related to this compound, play a significant and complex role in biology and pathology. A deeper understanding of these roles is a critical frontier in medical research.

Advanced Glycation End-Products (AGEs) : Dicarbonyls like methylglyoxal (B44143) are major precursors to AGEs, which are implicated in diabetes, aging, and neurodegenerative diseases. portlandpress.comnih.gov Future research will focus on identifying the specific protein targets of these dicarbonyls and elucidating the structures of the resulting adducts to understand their pathological consequences. nih.gov

Therapeutic Potential : The unique reactivity of the 1,3-dicarbonyl structure is being explored for therapeutic applications. Derivatives have been synthesized that show potential as multi-target antidiabetic agents. mdpi.com Furthermore, the ability of β-dicarbonyl enolates to act as nucleophiles and metal chelators suggests they could be a class of neuroprotective agents.

Dicarbonyl Stress and Disease : The accumulation of dicarbonyls leads to "carbonyl stress," which is linked to atherogenesis and diabetogenesis. nih.gov Further investigation is needed to understand how dicarbonyl-modified lipoproteins contribute to endothelial dysfunction and to develop new pharmacotherapies targeting these pathways. nih.gov

Integration into Advanced Materials Science Platforms

The structural motifs of this compound are being increasingly integrated into the building blocks of advanced materials, leading to novel properties and applications.

Metal-Organic Frameworks (MOFs) : Derivatives of pentane-2,4-dione are being designed as functional organic linkers for the construction of coordination polymers and MOFs. researchgate.net The acetylacetonate moiety can serve as a robust anchor for metal ions, while other parts of the molecule can be functionalized to tune the porosity and chemical environment of the framework for applications in gas separation, catalysis, and sensing. rsc.org Metal acetylacetonates are also being explored as environmentally friendly metal sources for the aqueous synthesis of MOFs. researchgate.net

Functional Polymers : The acetylacetone unit can be incorporated into polymer chains to create materials with specific functionalities. For instance, polyketone chains synthesized from acetylacetone derivatives can be designed to self-assemble into higher-order structures like helices and networks through hydrogen bonding. researchgate.net

Smart Sensors : The integration of the acetylacetone group into periodic mesoporous organosilicas (PMOs) has led to the creation of novel sensors. rsc.org When grafted with lanthanide ions like Eu³⁺, these materials show high sensitivity and selectivity for detecting metal ions such as Cu²⁺ in aqueous solutions. rsc.org

Q & A

Basic Questions

Q. What are the primary spectroscopic techniques for characterizing 3-Hydroxypentane-2,4-dione, and how should they be applied?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify the hydroxyl proton (δ ~2.5–4.0 ppm) and ketone carbons (δ ~200–220 ppm). Assign peaks based on coupling patterns and integration.

- Mass Spectrometry (MS) : Employ electron ionization (EI-MS) to observe the molecular ion peak at m/z 116.047 (monoisotopic mass) and fragmentation patterns for structural confirmation .

- Infrared Spectroscopy (IR) : Analyze O–H stretching (3200–3600 cm) and carbonyl stretches (1700–1750 cm) to verify functional groups.

- Cross-reference with databases like PubChem or NIST for spectral validation .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Oxidative methods : Oxidize 3-hydroxypentane-2,4-diol precursors using Jones reagent (CrO/HSO) or pyridinium chlorochromate (PCC) under anhydrous conditions.

- Substitution reactions : Modify pre-existing diketones (e.g., 2,4-pentanedione) via hydroxylation using hydroxylamine derivatives or enzymatic catalysis.

- Purification : Use fractional distillation (bp ~139–145°C, extrapolated from similar diones ) or recrystallization in ethanol/water mixtures.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) of this compound?

- Methodological Answer :

- Reproduce experiments : Standardize synthesis and purification protocols to eliminate variability in sample purity.

- Cross-validate techniques : Compare differential scanning calorimetry (DSC) for melting points with thermogravimetric analysis (TGA) to detect decomposition.

- Data triangulation : Consult multiple databases (e.g., PubChem, NIST) and peer-reviewed studies to identify consensus values .

Q. What experimental designs are optimal for studying the biological activity of this compound?

- Methodological Answer :

- In vitro assays : Test enzyme inhibition (e.g., acetylcholinesterase) via spectrophotometric methods. Use IC calculations to quantify potency.

- Cell-based studies : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with normal cells to evaluate selectivity.

- In vivo models : Administer the compound to diabetic rodents (oral/dose-dependent) and monitor biomarkers (e.g., blood glucose, inflammatory cytokines), referencing protocols from analogous dione studies .

Q. How does the hydroxyl group in this compound influence its reactivity and interactions with biomolecules?

- Methodological Answer :

- Computational modeling : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Hydrogen-bonding studies : Use X-ray crystallography or NMR titration to assess binding with proteins (e.g., serum albumin).

- Comparative analysis : Synthesize analogs (e.g., 3-methoxy or 3-deoxy derivatives) and evaluate changes in biological activity to establish structure-activity relationships (SAR) .

Data Analysis & Optimization

Q. What strategies can mitigate challenges in quantifying this compound in complex mixtures?

- Methodological Answer :

- Chromatographic separation : Optimize HPLC conditions (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) for baseline resolution.

- Detection : Use UV-Vis at λ ~270 nm (ketone absorption) or tandem MS (MRM mode) for enhanced specificity.

- Internal standards : Spike with deuterated analogs (e.g., D-3-Hydroxypentane-2,4-dione) to correct for matrix effects .

Q. How can reaction conditions be optimized to enhance the yield of this compound in large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, catalyst loading (e.g., acid/base), and solvent polarity to identify optimal parameters.

- Kinetic studies : Monitor reaction progress via in-situ FTIR or GC-MS to pinpoint rate-limiting steps.

- Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.